molecular formula C11H14ClNO B8733537 Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)- CAS No. 917827-94-2

Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)-

Cat. No. B8733537
M. Wt: 211.69 g/mol
InChI Key: AMIOJJLDINHQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)- is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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properties

CAS RN

917827-94-2

Product Name

Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)-

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-3-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14ClNO/c12-11-9(4-3-5-10(11)14)8-13-6-1-2-7-13/h3-5,14H,1-2,6-8H2

InChI Key

AMIOJJLDINHQAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyrrolidine (71.3 mL, 855 mmol) was added to a solution of intermediate 12, 2-chloro-3-hydroxybenzaldehyde (103 g, 658 mmol) in dichloromethane (1 L). The reaction mixture was cooled on ice bath, and sodium triacetoxyborohydride (209.3 g, 987 mmol) was added in portions under stirring. The reaction mixture was stirred for 12 h at room temperature. Water (500 mL) and concentrated HCl were added to attain pH˜2. The organic layer was separated. The aqueous one was extracted with CH2Cl2 (2×400 mL), then with EtOAc (400 mL). The organic layers were discarded. The aqueous fraction was alkalized with K2CO3 to pH˜10, and the product was extracted with CHCl3 (3×500 mL). The organic layer was dried with Na2SO4 and evaporated in vacuo. The obtained crystals were separated by filtration from Et2O/hexane mixture (1:1) and coevaporated with dioxane to give the title compound (76 g, 55%, 359 mmol). LCMS data: 214 and 212 (M+H)+ (calculated for C11H14ClNO 211.7); 1H NMR data (DMSO-d6): 9.96 (br.s, 1H, OH); 7.08 (t, 1H, J=7.8 Hz, Ar—H); 6.91 (dd, 1H, J1=1.7 Hz, J2=7.3 Hz, Ar—H); 6.86 (dd, 1H, J1=1.7 Hz, J2=8.0 Hz, Ar—H); 3.64 (s, 2H, CH2Ar); 2.43-2.52 (m, 4H+DMSO); 1.65-1.74 (m, 4H).
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71.3 mL
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intermediate 12
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103 g
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1 L
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209.3 g
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500 mL
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Yield
55%

Synthesis routes and methods III

Procedure details

2-Chloro-3-hydroxybenzaldehyde (4.5 g, 0.03 mol) was added in portions for 30 min to a mixture of pyrrolidine (3. mL, 0.036 mol) and NaB(OAc)3H (7.6 g, 0.036 mol) in CH2Cl2 (50 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon. The mixture was stirred for 3 h and cooled with an ice bath. Water (50 mL) and 5N NaHSO4 (to pH 1) were added. The organic layer was separated and discarded. The aqueous one was alkalized with saturated K2CO3 to pH 6 and extracted with chloroform (2×50 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (5.76 g, 95%) as white crystals. LCMS-data: (M+H)+ 214.0 and 212.0 (calculated for C11H14ClNO 211.7). 1H NMR data (DMSO-d6): 9.95 (br. s, 1H, ArOH), 7.07 (t, 1H, J1=7.8 Hz, J2=15.7, Ar—H), 6.90 (dd, 1H, J1=1.5 Hz, J2=7.6 Hz, Ar—H); 6.85 (dd, 1H, J1=1.5, J2=9.5, Ar—H), 3.63 (s, 2H, ArCH2), 2.43-2.50 (m, 4H, pyrrolidine (CH2)2N), 1.63-1.73 (m, 4H, CH2CH2CH2CH2).
Quantity
4.5 g
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0.036 mol
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7.6 g
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50 mL
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50 mL
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Yield
95%

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